molecular formula C9H13IN2 B1469302 1-(cyclopentylmethyl)-4-iodo-1H-pyrazole CAS No. 1410367-50-8

1-(cyclopentylmethyl)-4-iodo-1H-pyrazole

Cat. No. B1469302
CAS RN: 1410367-50-8
M. Wt: 276.12 g/mol
InChI Key: OLFWYHNTALXFAE-UHFFFAOYSA-N
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Description

The compound “1-(cyclopentylmethyl)-4-iodo-1H-pyrazole” is likely an organic compound consisting of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted with an iodine atom at the 4-position and a cyclopentylmethyl group at the 1-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a heterocyclic aromatic ring, and the cyclopentylmethyl and iodine substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the iodine atom could potentially increase its molecular weight and polarity, while the cyclopentylmethyl group could influence its hydrophobicity .

Scientific Research Applications

Chemical Synthesis and Characterization

1-(cyclopentylmethyl)-4-iodo-1H-pyrazole serves as an intermediate in the synthesis of functionally diverse pyrazole derivatives. Research demonstrates various methodologies for the synthesis and structural characterization of pyrazole compounds, which are foundational in developing pharmaceuticals and materials with specific properties.

  • Selective Route to Substituted Pyrazoles : A study highlighted the synthesis of 1-acyl-4-iodo-1H-pyrazoles via ICl-induced dehydration/iodination, suggesting the utility of such compounds in further chemical transformations (J. Waldo, S. Mehta, R. Larock, 2008).

  • Structural Characterization : Another research focused on the synthesis and X-ray diffraction characterization of a pyrazoline compound, emphasizing the importance of understanding the crystal structure for potential applications in material science and pharmaceutical development (G. Delgado et al., 2020).

Biomedical Applications

Pyrazole derivatives, including those related to 1-(cyclopentylmethyl)-4-iodo-1H-pyrazole, have been explored for various biomedical applications. These compounds exhibit a range of biological activities, making them significant in drug development.

  • Antiproliferative Agents : Novel pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against cancer cell lines, showcasing the therapeutic potential of pyrazole-based compounds in oncology (H. Ananda et al., 2017).

  • Antimicrobial and Antifungal Properties : Research on the synthesis of pyrazolo[3,4-b]pyridines and related compounds demonstrated significant antimicrobial and antifungal activities, indicating the role of pyrazole derivatives in addressing resistant microbial strains (O. Prakash et al., 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include further studies on its synthesis, reactivity, and potential applications. It could also be interesting to study its interactions with various biological targets if it’s intended to be used as a pharmaceutical .

properties

IUPAC Name

1-(cyclopentylmethyl)-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2/c10-9-5-11-12(7-9)6-8-3-1-2-4-8/h5,7-8H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFWYHNTALXFAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopentylmethyl)-4-iodo-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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